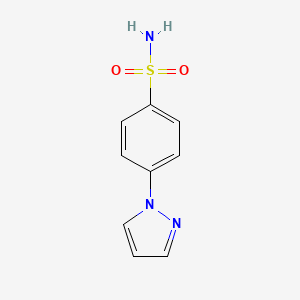
4-(1H-Pirazol-1-IL)bencenosulfonamida
Descripción general
Descripción
“4-(1H-Pyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 51891-85-1. It has a molecular weight of 223.26 and its IUPAC name is 4-(1H-pyrazol-1-yl)benzenesulfonamide .
Synthesis Analysis
While specific synthesis methods for “4-(1H-Pyrazol-1-YL)benzenesulfonamide” were not found in the search results, related compounds have been synthesized and studied. For instance, a structure-activity relationship (SAR) evaluation using a molecular modeling approach was reported .
Molecular Structure Analysis
The InChI code for “4-(1H-Pyrazol-1-YL)benzenesulfonamide” is 1S/C9H9N3O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H, (H2,10,13,14). This indicates the molecular structure of the compound .
Physical And Chemical Properties Analysis
The compound “4-(1H-Pyrazol-1-YL)benzenesulfonamide” has a molecular weight of 223.26 . Other physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Estructuras Antileishmaniales
“4-(1H-Pirazol-1-IL)bencenosulfonamida” derivados se han identificado como estructuras antileishmaniales activas . La leishmaniasis es una enfermedad desatendida responsable de alrededor de 56,000 muertes cada año . Los compuestos mostraron un perfil activo contra Leishmania infantum y Leishmania amazonensis . El perfil de dos compuestos contra L. infantum fue similar al de la pentamidina, pero con menor citotoxicidad .
Agentes Antimicrobianos
Derivados de benceno sulfonamida pirazol tio-oxadiazol se han sintetizado y examinado para su actividad antimicrobiana . La actividad antibacteriana de algunos compuestos se encontró prometedora contra E. coli, P. Aeruginosa, S. Aureus y S. Pyogenes en comparación con la ampicilina estándar .
Agentes Antituberculosos
El mismo conjunto de derivados de benceno sulfonamida pirazol tio-oxadiazol también se encontró activo contra la cepa tuberculosa H37Rv . Los estudios de acoplamiento molecular contra la β-cetoacil-acil-proteína portadora sintasa A (Kas-A) de Mycobacterium tuberculosis sugieren un posible modo de inhibición para esta proteína diana .
Síntesis de Derivados
El derivado de cloruro de 4-(4-bromo-5-cloro-3-metil-1 H-pirazola-1-il)bencenosulfonilo se obtuvo con buen rendimiento mediante una reacción de sustitución aromática electrofílica regioselectiva entre el derivado de 1-fenilpirazola correspondiente y ácido clorosulfónico .
Direcciones Futuras
The compound “4-(1H-Pyrazol-1-YL)benzenesulfonamide” has shown an active profile against Leishmania infantum and Leishmania amazonensis, similar to that of pentamidine but with lower cytotoxicity . This suggests that it could be a potential prototype for designing new molecules against these pathogens. Future research could focus on optimizing the electronic regions, orientation, and lipophilicity of the derivatives to improve their interaction with the parasitic target .
Mecanismo De Acción
Target of Action
The primary targets of 4-(1H-Pyrazol-1-YL)benzenesulfonamide are the parasitic organisms Leishmania infantum and Leishmania amazonensis . These parasites are responsible for causing leishmaniasis, a neglected disease with severe morbidity and mortality rates .
Mode of Action
4-(1H-Pyrazol-1-YL)benzenesulfonamide interacts with these parasitic targets, leading to their elimination . The compound’s interaction with its targets is believed to be facilitated by changes in electronic regions, orientation, and lipophilicity of the derivatives . This interaction results in the inhibition of the parasites’ growth and proliferation .
Biochemical Pathways
It is known that the compound has a desirable fitting pattern in the lmptr1 pocket (active site) of the parasites, characterized by lower binding free energy . This suggests that the compound may interfere with the parasites’ metabolic processes, disrupting their life cycle and leading to their elimination .
Pharmacokinetics
The compound’s molecular weight is 22326 , which is within the acceptable range for good bioavailability according to Lipinski’s “rule of five”. This suggests that the compound may have favorable pharmacokinetic properties .
Result of Action
The result of the action of 4-(1H-Pyrazol-1-YL)benzenesulfonamide is the effective elimination of Leishmania infantum and Leishmania amazonensis parasites . The compound has shown an active profile against these parasites, similar to that of pentamidine, but with lower cytotoxicity .
Análisis Bioquímico
Biochemical Properties
4-(1H-Pyrazol-1-YL)benzenesulfonamide plays a crucial role in biochemical reactions, particularly in the context of its antileishmanial activity. The compound has been shown to interact with enzymes such as dihydrofolate reductase (DHFR) and pteridine reductase 1 (PTR1), which are essential for the survival of Leishmania parasites . These interactions inhibit the enzymatic activity, thereby disrupting the folate metabolism pathway in the parasites. Additionally, 4-(1H-Pyrazol-1-YL)benzenesulfonamide has been found to interact with various proteins involved in cellular signaling pathways, further contributing to its biochemical effects .
Cellular Effects
The effects of 4-(1H-Pyrazol-1-YL)benzenesulfonamide on various types of cells and cellular processes have been extensively studied. In Leishmania parasites, the compound induces apoptosis by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) production . This leads to the activation of caspases and subsequent cell death. In mammalian cells, 4-(1H-Pyrazol-1-YL)benzenesulfonamide has been shown to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, which are critical for cell proliferation and survival . The compound also affects gene expression by altering the transcriptional activity of key regulatory genes involved in cellular metabolism and stress response .
Molecular Mechanism
The molecular mechanism of action of 4-(1H-Pyrazol-1-YL)benzenesulfonamide involves multiple pathways. The compound exerts its effects primarily through the inhibition of DHFR and PTR1 enzymes, leading to a depletion of tetrahydrofolate and disruption of DNA synthesis in Leishmania parasites . Additionally, 4-(1H-Pyrazol-1-YL)benzenesulfonamide binds to specific protein targets, altering their conformation and function. This binding interaction results in the inhibition of enzyme activity and modulation of cellular signaling pathways . The compound also induces changes in gene expression by affecting transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(1H-Pyrazol-1-YL)benzenesulfonamide have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . In in vitro studies, the antileishmanial activity of 4-(1H-Pyrazol-1-YL)benzenesulfonamide remains consistent over time, with sustained inhibition of parasite growth . In in vivo studies, long-term administration of the compound has been shown to maintain its therapeutic efficacy, although potential resistance development and toxicity need to be monitored .
Dosage Effects in Animal Models
The effects of 4-(1H-Pyrazol-1-YL)benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits potent antileishmanial activity with minimal toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . The therapeutic window of 4-(1H-Pyrazol-1-YL)benzenesulfonamide is relatively narrow, necessitating careful dose optimization to achieve maximum efficacy with minimal side effects . Threshold effects have also been noted, where a certain minimum dose is required to elicit a significant therapeutic response .
Metabolic Pathways
4-(1H-Pyrazol-1-YL)benzenesulfonamide is involved in several metabolic pathways, primarily related to folate metabolism. The compound inhibits DHFR and PTR1 enzymes, leading to a reduction in tetrahydrofolate levels and disruption of nucleotide synthesis . This inhibition affects the overall metabolic flux, resulting in decreased proliferation and survival of Leishmania parasites . Additionally, 4-(1H-Pyrazol-1-YL)benzenesulfonamide interacts with other metabolic enzymes and cofactors, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(1H-Pyrazol-1-YL)benzenesulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells through active transport mechanisms, allowing it to reach its intracellular targets . Once inside the cells, 4-(1H-Pyrazol-1-YL)benzenesulfonamide is distributed to various subcellular compartments, including the mitochondria and nucleus . The compound’s localization and accumulation within these compartments are critical for its biochemical activity and therapeutic effects .
Subcellular Localization
The subcellular localization of 4-(1H-Pyrazol-1-YL)benzenesulfonamide plays a significant role in its activity and function. The compound is primarily localized in the mitochondria, where it disrupts mitochondrial membrane potential and induces apoptosis in Leishmania parasites . Additionally, 4-(1H-Pyrazol-1-YL)benzenesulfonamide is found in the nucleus, where it modulates gene expression by interacting with transcription factors and epigenetic regulators . The compound’s targeting signals and post-translational modifications facilitate its localization to specific cellular compartments, enhancing its therapeutic efficacy .
Propiedades
IUPAC Name |
4-pyrazol-1-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c10-15(13,14)9-4-2-8(3-5-9)12-7-1-6-11-12/h1-7H,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLPVGLFJFFLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655673 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51891-85-1 | |
| Record name | 4-(1H-Pyrazol-1-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives promising candidates for treating leishmaniasis?
A1: Leishmaniasis, a neglected tropical disease, lacks effective and safe treatments due to drug resistance and side effects []. Research indicates that certain 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives demonstrate activity against Leishmania infantum and Leishmania amazonensis []. Importantly, some compounds exhibit similar activity to pentamidine, a current treatment, but with reduced cytotoxicity []. This suggests their potential as new prototypes for developing safer and more effective leishmaniasis treatments.
Q2: How does the structure of 4-(1H-Pyrazol-1-YL)benzenesulfonamide derivatives influence their antileishmanial activity?
A2: Molecular modeling studies have revealed that modifications to the electronic regions, spatial orientation, and lipophilicity of these derivatives directly impact their interaction with parasitic targets []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the design of new derivatives. Future research should focus on fine-tuning these structural features to enhance target binding and improve antileishmanial potency.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




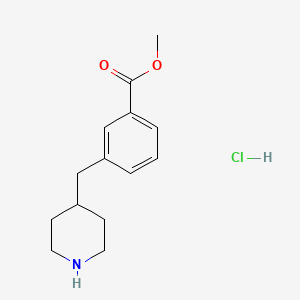
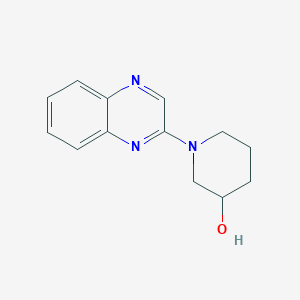
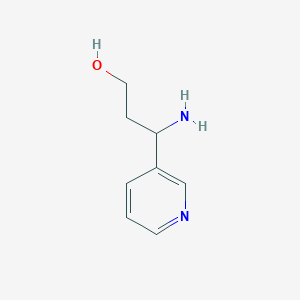
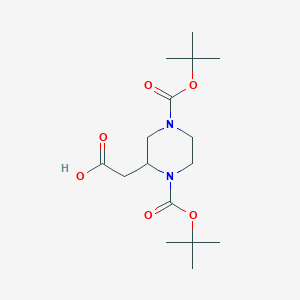
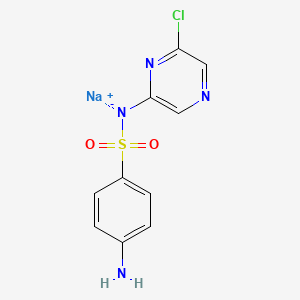
amino}-3-(1H-1,2,4-triazol-1-yl)propan-2-ol](/img/structure/B1498943.png)
![[4-(Benzyloxy)-3,5-dimethylphenyl]methanol](/img/structure/B1498948.png)


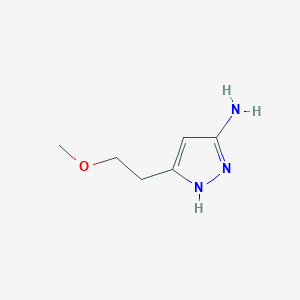


![2-(Benzo[d][1,3]dioxol-5-yl)-3-oxobutanenitrile](/img/structure/B1498966.png)